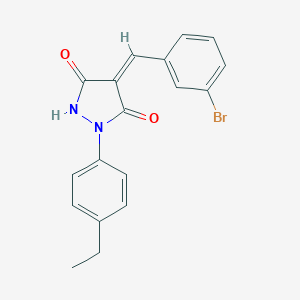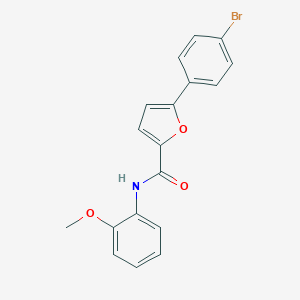
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether is a heterocyclic compound belonging to the pyrazoline family Pyrazolines are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether can be synthesized through the condensation of chalcones with hydrazine hydrate. The reaction typically involves the following steps:
Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of acetophenone with 4-methoxybenzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronics and as a corrosion inhibitor.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- **1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone .
- **3′-(4-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)spiro[indoline-3,2′-thiazolidine]-2,4′-dione (MPIT) .
- **1-(4-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)spiro[imidazolidine-2,3′-indoline]-2′,5-dione (MPII) .
Uniqueness: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties
Eigenschaften
Molekularformel |
C18H18N2O2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-18(15-8-10-16(22-2)11-9-15)12-17(19-20)14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3 |
InChI-Schlüssel |
ZPDSCMQRJLPXDN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327191.png)
![isopropyl 4-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B327194.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B327196.png)
![1-Amino-3-(3-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B327197.png)

![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B327204.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327205.png)


![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327210.png)
![2-(4-chloro-3-methylphenoxy)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}acetamide](/img/structure/B327213.png)
![3,5-dimethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B327214.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327215.png)
